3-(4-Aminophenyl)pyridin-4-amine
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Overview
Description
3-(4-Aminophenyl)pyridin-4-amine is a heterocyclic aromatic amine with the molecular formula C11H11N3. It is characterized by the presence of an aminophenyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)pyridin-4-amine typically involves the coupling of a pyridine derivative with an aminophenyl compound. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts and boron reagents to form the carbon-carbon bond between the pyridine and aminophenyl groups . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted amines, and various functionalized pyridine compounds .
Scientific Research Applications
3-(4-Aminophenyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A related compound used as an ion channel modulator and in neurological disorder studies.
Imatinib: A therapeutic agent for leukemia that also contains a pyridine moiety.
Uniqueness
3-(4-Aminophenyl)pyridin-4-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-aminophenyl)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-3-1-8(2-4-9)10-7-14-6-5-11(10)13/h1-7H,12H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCTZLNLZFQZEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744715 |
Source
|
Record name | 3-(4-Aminophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258629-77-4 |
Source
|
Record name | 3-(4-Aminophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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